![molecular formula C21H20N4OS B2578139 8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline CAS No. 620572-36-3](/img/structure/B2578139.png)

8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

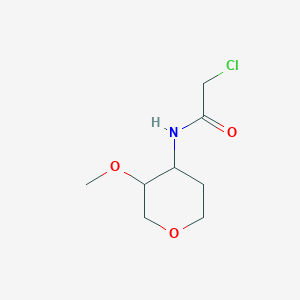

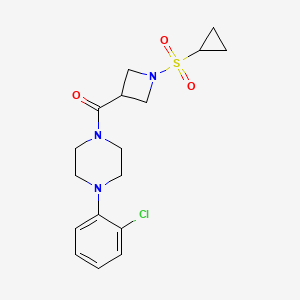

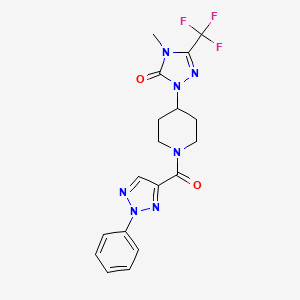

The compound “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” has a molecular formula of C21H20N4OS . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound is known for its benzylsulfanyl, ethyl, and triazolyl groups .

Molecular Structure Analysis

The molecular structure of “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” includes a benzylsulfanyl group, an ethyl group, and a 1,2,4-triazol-3-yl group attached to a quinoline base . The exact structure can be determined using spectroscopic techniques .Physical and Chemical Properties Analysis

The compound “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” has a molecular weight of 376.475 Da . Other physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Quinoline Derivatives in Scientific Research

Quinoline and its derivatives are explored in a wide range of scientific research due to their diverse biological activities and applications. For example, the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety has been investigated for their in vitro cytotoxic properties against human tumor cell lines, demonstrating potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018). This research highlights the quinoline structure's capacity to interact with biological targets, offering a foundation for developing therapeutic agents.

Triazole-Linked Quinoline Compounds

Compounds combining triazole groups with quinoline have been synthesized and evaluated for various biological activities. For instance, the creation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives has been assessed for their anticonvulsant activity, with some derivatives showing significant protective indexes, indicating their potential as safer anticonvulsant drugs compared to existing treatments (Wang, Deng, Zheng, Zhang, & Quan, 2013). These findings suggest that incorporating triazole rings into quinoline derivatives can enhance their pharmacological profiles, offering new avenues for drug development.

Antimicrobial and Antitumor Applications

Quinoline derivatives containing azole nuclei have been evaluated for their antimicrobial activity, showing effectiveness against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Additionally, fused tetracyclic quinoline derivatives have been investigated for their DNA intercalative properties and antitumor activity, with some compounds demonstrating potent in vitro and in vivo activities, comparable to known antitumor agents (Yamato, Takeuchi, Hashigaki, Ikeda, Chang, Takeuchi, Matsushima, Tsuruo, Tashiro, & Tsukagoshi, 1989). These studies illustrate the broad potential of quinoline derivatives in addressing antimicrobial resistance and cancer treatment challenges.

Mécanisme D'action

Quinolines

are well-known nitrogenous tertiary bases . They have been used since ancient times, with quinine and cinchonine, isolated from the bark of the cinchona tree, being used for the treatment of malaria . Quinoline derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Triazoles

, on the other hand, are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazoles have a wide range of biological activities, similar to quinolines .

Propriétés

IUPAC Name |

8-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-2-25-19(23-24-21(25)27-15-16-8-4-3-5-9-16)14-26-18-12-6-10-17-11-7-13-22-20(17)18/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMAGIMEGKKMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)

![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)

![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)

![N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2578074.png)